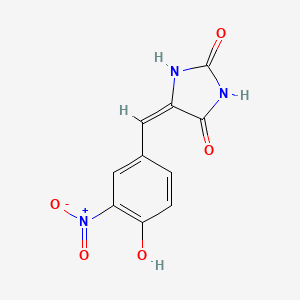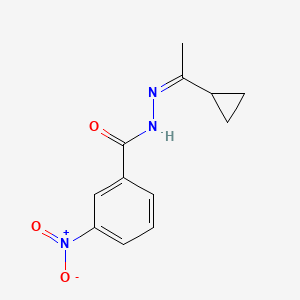
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime, also known as DMQD, is a synthetic compound that has been widely used in scientific research applications. DMQD is a redox-active molecule that can undergo reversible one-electron reduction and oxidation reactions. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes and mechanisms of action.
Wirkmechanismus
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime undergoes reversible one-electron reduction and oxidation reactions, which allow it to act as a redox-active probe for measuring intracellular redox potentials. The compound can also generate reactive oxygen species (ROS) upon exposure to light, making it a photosensitizer for photodynamic therapy. This compound has been found to inhibit the activity of various enzymes, including protein kinase C and cyclooxygenase-2, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of inflammatory cytokine production. This compound has also been found to modulate intracellular signaling pathways, such as the MAPK and NF-κB pathways, which play important roles in cellular processes such as proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has several advantages for use in lab experiments, including its redox activity, which allows it to act as a probe for measuring intracellular redox potentials. The compound is also relatively stable and easy to synthesize. However, this compound has several limitations, including its potential toxicity, which may limit its use in vivo. Additionally, this compound can generate ROS upon exposure to light, which may cause oxidative damage to cells and tissues.
Zukünftige Richtungen
There are several future directions for research involving 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications, and the exploration of its interactions with other molecules and cellular processes. This compound may also be useful as a tool for studying the role of redox signaling in various physiological and pathological conditions.
Synthesemethoden
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime can be synthesized using a variety of methods, including the reaction of 2,5-dimethyl-1,4-benzoquinone with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has been used in a variety of scientific research applications, including as a redox-active probe for measuring intracellular redox potentials, as a photosensitizer for photodynamic therapy, and as a catalyst for various chemical reactions. This compound has also been found to have anti-cancer and anti-inflammatory properties, making it a potential therapeutic agent for these conditions.
Eigenschaften
IUPAC Name |
[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-9-15(18)11(2)8-14(10)17-21-16(19)12-4-6-13(20-3)7-5-12/h4-9H,1-3H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNBSUTUFMUULE-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=C(C=C2)OC)C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)C2=CC=C(C=C2)OC)/C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)


![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)

![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)
